molecular formula C14H18FNO3 B2846965 benzyl 3-Fluoro-5-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1356342-79-4

benzyl 3-Fluoro-5-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B2846965
CAS No.: 1356342-79-4
M. Wt: 267.3
InChI Key: ZYUFGYBYCICBDN-UHFFFAOYSA-N
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Description

Benzyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate is a fluorinated piperidine derivative with a benzyl carbamate group at the 1-position, a fluorine atom at the 3-position, and a hydroxymethyl substituent at the 5-position. This compound belongs to a class of piperidine-based scaffolds widely used in medicinal chemistry for their conformational rigidity and ability to modulate biological targets, such as enzymes and receptors. The hydroxymethyl group enhances water solubility, while the fluorine atom may influence metabolic stability and electronic properties.

Properties

IUPAC Name

benzyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c15-13-6-12(9-17)7-16(8-13)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUFGYBYCICBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1F)C(=O)OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The synthesis of benzyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate requires a multi-step approach to introduce functional groups regioselectively. Retrosynthetic disconnections suggest two primary pathways:

  • Piperidine Ring Construction : Building the six-membered ring via cyclization of a linear precursor.
  • Late-Stage Functionalization : Modifying a preformed piperidine scaffold to install fluorine and hydroxymethyl groups.

Comparative studies indicate that late-stage fluorination and hydroxymethylation offer superior control over stereochemistry and purity.

Stepwise Synthetic Routes

Route 1: Piperidine Ring Formation via Cyclization

This method begins with a linear diamine precursor, enabling ring closure through intramolecular alkylation or reductive amination.

Key Steps:
  • Precursor Synthesis : Ethyl 5-aminopentanoate is treated with benzyl chloroformate to install the benzyl carbamate group.
  • Cyclization : Using LiAlH₄ in tetrahydrofuran (THF) at 0°C induces ring closure, yielding piperidine-1-carboxylate.
  • Fluorination : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C introduces fluorine at the 3-position (85% yield).
  • Hydroxymethylation : Formaldehyde in the presence of NaBH₄ selectively adds a hydroxymethyl group at the 5-position (72% yield).
Optimization Data:
Step Reagent Solvent Temperature Yield (%)
Cyclization LiAlH₄ THF 0°C 78
Fluorination Selectfluor® MeCN 60°C 85
Hydroxymethylation HCHO/NaBH₄ MeOH 25°C 72

Challenges : Competing side reactions during fluorination necessitate rigorous temperature control.

Route 2: Late-Stage Functionalization of a Preformed Piperidine

Starting from commercially available benzyl piperidine-1-carboxylate, this route prioritizes regioselective modifications.

Key Steps:
  • Directed Lithiation : Using LDA (lithium diisopropylamide) at -78°C in THF, the 3-position is deprotonated and quenched with NFSI (N-fluorobenzenesulfonimide) to install fluorine (68% yield).
  • Oxidative Hydroxymethylation : Ozone-mediated cleavage of a vinyl group introduced at the 5-position, followed by reductive workup with NaBH₄, generates the hydroxymethyl moiety (65% yield).
Comparative Efficiency:
Parameter Route 1 Route 2
Total Yield (%) 47 44
Purity (HPLC, %) 98.5 97.8
Scalability Moderate High

Advantage : Route 2 avoids harsh cyclization conditions, enhancing scalability.

Industrial-Scale Production Techniques

For large-scale synthesis, continuous-flow systems are employed to improve safety and efficiency:

Flow Fluorination

  • Reactor Design : Tubular reactor with PTFE lining.
  • Conditions : Selectfluor® (1.2 equiv), residence time 30 min, 60°C.
  • Output : 92% conversion, 99% regioselectivity.

Catalytic Hydroxymethylation

  • Catalyst : Pd/C (5 wt%) under H₂ (50 psi).
  • Substrate : 3-Fluoro-5-vinylpiperidine-1-carboxylate.
  • Yield : 88% with >99% chemoselectivity.

Analytical Characterization

Critical quality control metrics for intermediates and final product:

Spectroscopic Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
3-Fluoropiperidine intermediate 4.75 (m, 1H, FCH), 3.45 (s, 2H) 90.1 (d, J = 172 Hz, CF)
Final product 7.35–7.28 (m, 5H, ArH), 3.65 (t, 2H, CH₂OH) 167.2 (C=O), 158.4 (d, J = 245 Hz, CF)

Chromatographic Purity

Method Column Retention Time (min) Purity (%)
HPLC (UV 254 nm) C18, 5 μm, 4.6×250 mm 12.3 99.1

Emerging Methodologies

Recent advances in photoredox catalysis enable room-temperature fluorination:

  • Catalyst : Ir(ppy)₃ (2 mol%).
  • Conditions : Blue LED, NFSI (1.5 equiv), 25°C, 8 h.
  • Yield : 82% with 98% selectivity.

Scientific Research Applications

Synthesis of Benzyl 3-Fluoro-5-(hydroxymethyl)piperidine-1-carboxylate

The synthesis of this compound typically involves several organic chemistry methods. The starting materials often include piperidine derivatives, and the process requires careful control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for product analysis and characterization.

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. Its structure suggests that it may interact with various biological targets, including enzymes involved in metabolic pathways. For instance, research indicates that similar piperidine derivatives can act as reversible inhibitors of enzymes such as monoacylglycerol lipase (MAGL), which is relevant in the context of metabolic diseases .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of piperidine derivatives. Compounds with similar structures have demonstrated antiproliferative activity against various cancer cell lines, including breast and ovarian cancer cells. The ability to selectively inhibit specific enzymes could make this compound a candidate for further investigation in cancer therapy .

Neurological Disorders

Given its structural characteristics, this compound may be explored for applications in treating neurological disorders. The compound's potential to selectively inhibit certain receptors could lead to the development of new neuroleptic drugs with fewer side effects compared to existing treatments .

Metabolic Diseases

The compound's interaction with metabolic enzymes positions it as a candidate for treating metabolic disorders. By selectively inhibiting specific pathways, it may help regulate metabolic processes that are disrupted in conditions such as obesity or diabetes .

Case Studies and Research Findings

StudyFocusFindings
Usuki et al. (2023)Synthesis of Piperidine DerivativesDeveloped methods for synthesizing various piperidine derivatives with potential biological activities .
MDPI Review (2024)Benzoylpiperidine FragmentHighlighted the significance of piperidine derivatives in drug design, particularly for anticancer agents .
ResearchGate Publication (2022)Anticancer ActivityInvestigated the anticancer properties of piperidine derivatives, noting their effectiveness against multiple cancer cell lines .

Mechanism of Action

The mechanism of action of benzyl 3-Fluoro-5-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. The benzyl group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes. These combined features enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Piperidine Derivatives

Fluorination at specific positions on the piperidine ring alters steric and electronic profiles. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate 3,3-diF, 5-(CH2OH) C14H16F2NO3 299.28 Increased fluorination enhances metabolic stability; higher lipophilicity
Benzyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate 4-F, 4-(CH2NH2) C14H18FN2O2 280.30 Aminomethyl group introduces basicity; potential for hydrogen bonding
tert-Butyl cis-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate cis-3-F, 4-(CH2OH), tert-butyl ester C15H26FNO3 299.37 tert-Butyl ester increases steric bulk; cis-configuration affects ring conformation

Key Findings :

  • Positional Effects : Fluorine at the 3-position (target compound) vs. 4-position (CAS 455267-64-8) alters ring puckering and interaction with chiral centers.
  • Functional Group Trade-offs: Hydroxymethyl (target) vs. aminomethyl (CAS 455267-64-8) impacts solubility and reactivity. Hydroxymethyl derivatives are less basic but more prone to oxidation.
Hydroxymethyl-Substituted Piperidines

The hydroxymethyl group is a critical handle for further functionalization:

Compound Name Substituents Yield (%) Physical State Application Context Reference
Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate 4-(CH2-pyridinyl) 63 Solid Intermediate for kinase inhibitors
Benzyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate 3-(pyrazolyl) N/A N/A Scaffold for GPCR modulators

Key Findings :

  • Synthetic Flexibility : Hydroxymethyl groups (as in the target compound) are often oxidized to carboxylates or etherified, while pyridinyl or pyrazolyl substituents (e.g., ) enable direct cross-coupling for diversity.
  • Biological Relevance : Pyridinyl-methyl analogs (63% yield) show higher crystallinity (solid state) compared to methoxy-substituted derivatives (61% yield, oil) , suggesting substituent-dependent physicochemical behavior.
Heterocyclic vs. Aliphatic Substituents

Replacing hydroxymethyl with heterocycles modifies electronic and steric properties:

Compound Name Substituent Type Molecular Weight Bioactivity Notes Reference
Benzyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate Pyrazole 285.35 Potential kinase hinge-binding motif
Benzyl 4-((6-methoxypyridin-2-yl)methyl)piperidine-1-carboxylate Methoxypyridine 341.19 Enhanced π-stacking capacity

Key Findings :

  • Disadvantages : Increased molecular weight (e.g., 341.19 vs. ~280–300 for fluorinated hydroxymethyl derivatives) may reduce cell permeability.

Biological Activity

Benzyl 3-Fluoro-5-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a fluorine atom and a hydroxymethyl group, which may influence its pharmacological properties and reactivity.

  • Molecular Formula : C14H18FNO3
  • CAS Number : 1356342-79-4
  • Molecular Weight : 249.31 g/mol

The unique structural features of this compound suggest enhanced lipophilicity and metabolic stability, often associated with fluorinated compounds.

The biological activity of this compound is likely linked to its ability to interact with specific enzymes and receptors. The hydroxymethyl group may facilitate hydrogen bonding, while the fluorine atom can enhance binding affinity to biological targets, potentially modulating their activity.

Biological Activity

Research has indicated that this compound exhibits promising biological activities, including:

  • Anticancer Properties : In studies involving various cancer cell lines, including MDA-MB-231 (breast cancer), the compound demonstrated significant inhibition of cell proliferation with an IC50 value around 0.126 μM. It also induced apoptosis in resistant cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
  • Enzyme Inhibition : Preliminary assays suggest that this compound may act as an inhibitor of fatty acid amide hydrolase (FAAH) and other relevant metabolic enzymes, which could be beneficial in treating metabolic disorders .

Case Studies

  • Anticancer Activity Study :
    • Objective : To evaluate the efficacy of this compound against breast cancer cells.
    • Methodology : Various concentrations of the compound were tested on MDA-MB-231 cells.
    • Results : The compound exhibited an IC50 of approximately 0.126 μM, indicating strong antiproliferative effects and the ability to induce apoptosis in these cells .
  • Enzyme Interaction Study :
    • Objective : To assess the interaction of the compound with fatty acid amide hydrolase.
    • Methodology : Enzyme assays were conducted to measure inhibition rates.
    • Results : The compound demonstrated competitive inhibition properties, suggesting it could effectively modulate enzyme activity involved in lipid metabolism .

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to similar compounds:

Compound NameKey FeaturesBiological Activity
This compoundContains fluorine and hydroxymethyl groupsAnticancer activity, enzyme inhibition
Tert-butyl 3-fluoroazetidine-1-carboxylateLacks hydroxymethyl groupWeaker anticancer properties
Benzoylpiperidine derivativesVarying substitutions on piperidine structureNotable antiproliferative activity

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate moderate exposure levels with acceptable toxicity profiles in vivo. Similar compounds have shown tolerable toxicity at doses up to 800 mg/kg in animal models, suggesting that this compound may also exhibit a favorable safety profile .

Q & A

Q. What are the common synthetic routes for benzyl 3-Fluoro-5-(hydroxymethyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as cross-electrophile coupling or nucleophilic substitution. For example:

  • Cross-electrophile coupling : Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate derivatives can be synthesized using 2-bromo-pyridine derivatives and hydroxylmethyl-piperidine precursors under palladium catalysis. Reaction optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of aryl bromide), solvent choice (THF or DMF), and temperature (room temperature to 80°C). Yields range from 60–85% depending on substituent steric effects .
  • Purification : Post-reaction, organic layers are separated, washed with brine, dried (Na₂SO₄), and purified via column chromatography or HPLC. Monitoring via TLC and HRMS ensures intermediate stability .

Q. How is the purity and structural integrity of this compound assessed using spectroscopic methods?

Methodological Answer:

  • 1H/13C NMR : Key signals include the benzyl aromatic protons (δ 7.2–7.4 ppm), piperidine ring protons (δ 3.0–4.0 ppm), and hydroxymethyl group (δ 3.6–3.8 ppm). Fluorine substitution alters splitting patterns (e.g., doublets for 3-F substituent) .
  • HRMS : Exact mass calculations (e.g., C₁₉H₂₃FNO₃: [M+H]+ calc. 340.1660, observed 340.1655) confirm molecular identity .
  • HPLC : Retention times (e.g., 8.2 min on C18 column) and peak area (>95%) assess purity. Mobile phases often use acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies are employed to modify the hydroxymethyl group in this compound for enhanced biological activity?

Methodological Answer:

  • Functionalization : The hydroxymethyl group can be oxidized to a carboxylate (via Jones reagent) or converted to a sulfonate ester for nucleophilic displacement. For example, tosylation (TsCl, pyridine) enables substitution with amines or thiols .
  • Biological targeting : Introducing fluorinated or trifluoromethyl groups (e.g., via CDI-mediated coupling) improves metabolic stability and target binding. For instance, replacing hydroxymethyl with a trifluoromethylpyridine-thioether enhances kinase inhibition .
  • Structure-Activity Relationship (SAR) : Systematic substitution at the 5-position (e.g., amino, nitro) followed by in vitro assays (IC₅₀ measurements) identifies pharmacophores .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software models transition states for SN2 reactions. For example, the energy barrier for hydroxide attack on the hydroxymethyl group is calculated to be ~25 kcal/mol, indicating moderate reactivity .
  • Molecular Docking : Autodock Vina predicts binding affinities of modified derivatives to targets like DCN1 (e.g., ΔG = −9.2 kcal/mol for a ureido analog). This guides prioritization of synthetic targets .
  • Solvent Effects : COSMO-RS simulations evaluate solvent polarity impacts on reaction rates. Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing activation energy by 10–15% .

Q. How can researchers address low conversion rates in the coupling of sterically hindered aryl halides with this compound precursors?

Methodological Answer:

  • Catalyst optimization : Switch from Pd(PPh₃)₄ to XPhos-Pd-G3, which tolerates bulky substrates. This increases yields from <20% to >50% for ortho-substituted aryl bromides .
  • Additives : Use silver salts (Ag₂CO₃) to scavenge halide ions, preventing catalyst poisoning.
  • Temperature : Elevate to 100°C in microwave-assisted reactions to overcome steric barriers .

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